molecular formula C17H24BrN3O2 B2599190 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 329701-34-0

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2599190
CAS No.: 329701-34-0
M. Wt: 382.302
InChI Key: MIROQWMKYAASRN-UHFFFAOYSA-N
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Description

The compound 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one features a piperazine ring substituted at the 1-position with a 4-bromobenzyl group and at the 2-position with a morpholino ethanone moiety. Its molecular framework combines aromatic, heterocyclic, and amide-like functionalities, making it a candidate for diverse pharmacological applications. The bromophenyl group contributes electron-withdrawing effects, while the morpholine ring enhances solubility due to its polarity.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIROQWMKYAASRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves a multi-step process. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Analgesics and Anti-inflammatory Agents
This compound serves as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its structural features allow for modifications that enhance pharmacological activity. For instance, derivatives of this compound have shown promise in targeting specific receptors associated with pain pathways.

Case Study: Synthesis of Novel Analgesics
A study demonstrated the synthesis of a series of compounds derived from 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one, which exhibited significant analgesic activity in animal models. The modifications included varying the piperazine and morpholine moieties to optimize receptor binding affinities.

Material Science

Specialty Polymers and Resins
The compound is utilized in formulating specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance. These materials are crucial for industrial applications where durability and performance under extreme conditions are required.

Data Table: Properties of Modified Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Biochemical Research

Enzyme Interactions and Receptor Binding
In biochemical research, this compound acts as a valuable tool for studying enzyme interactions and receptor binding. Its ability to mimic natural substrates allows researchers to probe biological pathways relevant to drug discovery.

Case Study: Receptor Binding Studies
Research involving this compound focused on its interaction with serotonin receptors. The findings indicated that specific modifications could enhance selectivity for certain receptor subtypes, paving the way for developing targeted therapies for mood disorders.

Agricultural Chemistry

Agrochemical Development
The compound finds applications in creating agrochemicals, including pesticides and herbicides. Its effectiveness in inhibiting specific plant pathogens has been documented, making it a candidate for developing environmentally friendly agricultural solutions.

Analytical Chemistry

Chromatography Applications
In analytical chemistry, this compound is employed in various chromatographic techniques to separate and identify complex mixtures. Its unique chemical properties facilitate the development of more efficient analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Compound 9 : 1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazinyl)ethan-1-one
  • Key Difference : Replaces the 4-bromophenyl group with a 4-(trifluoromethyl)phenyl substituent.
  • Lipophilicity: CF₃ increases lipophilicity (logP ~2.8 vs. ~2.5 for Br), affecting membrane permeability. Synthetic Route: Likely synthesized via similar coupling reactions but with CF₃-substituted benzyl chloride .
Compound 15 : 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone
  • Key Difference : Substitutes the benzylpiperazine group with a methylpiperazine.
  • Impact: Basicity: Methylpiperazine (pKa ~7.5) is less basic than benzylpiperazine (pKa ~8.2), influencing solubility and ionizability.
Compound 7j : 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone
  • Key Difference : Incorporates a sulfonylpiperazine and tetrazole-thio group.
  • Impact: Electronic Properties: The sulfonyl group enhances electron-withdrawing effects, while the tetrazole introduces hydrogen-bonding capability.

Aromatic Substituent Variations

Compound 5 : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one
  • Key Difference: Fluorobenzyl group (4-F) and 3-bromophenyl ethanone.
  • Impact: Positional Isomerism: The 3-bromo substitution on the phenyl ring may reduce steric clashes compared to the 4-bromo isomer.
Compound 19 : 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(morpholin-4-yl)ethan-1-one
  • Key Difference : Replaces the bromophenyl group with a chlorotrifluoromethylpyridine ring.

Heterocyclic Modifications

Compound 13 : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
  • Key Difference : Benzotriazole replaces morpholine.
  • Impact :
    • Bioisosterism : Benzotriazole may mimic morpholine’s hydrogen-bonding capacity but with increased aromatic surface area.
    • Metabolism : Benzotriazole’s rigidity could reduce metabolic degradation .

Comparative Data Table

Compound ID Piperazine Substituent Aromatic/Other Group Molecular Weight logP Melting Point (°C) Key Feature
Target Compound 4-Bromobenzyl Morpholino ethanone 407.3 2.5 N/A Balanced polarity and stability
4-CF₃-Benzyl Morpholino ethanone 411.3 2.8 N/A Enhanced lipophilicity
Methyl 4-Bromophenyl ethanone 335.2 2.1 N/A Reduced steric bulk
Phenylsulfonyl 4-Bromophenyl tetrazole-thio 503.4 3.2 154–156 Tetrazole bioisostere
4-Fluorobenzyl 3-Bromophenyl ethanone 401.2 2.6 N/A Improved solubility
3-Cl-5-CF₃-Pyridinyl Morpholino ethanone 432.8 3.0 N/A Heteroaromatic interaction

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (Br, CF₃) on the benzyl substituent enhance binding to hydrophobic pockets but may reduce metabolic stability.
  • Solubility : Morpholine and fluorine substituents improve aqueous solubility, critical for oral bioavailability.
  • Synthetic Accessibility : Piperazine-based compounds are often synthesized via nucleophilic substitution or coupling reactions, as seen in .

Biological Activity

The compound 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one , also known by its CAS number 329701-34-0, is a piperazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H25N3O2\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{2}

This structure includes a piperazine ring and a morpholine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound are primarily related to its interactions with neurotransmitter systems and enzyme inhibition. Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Compounds containing piperazine and morpholine rings have been evaluated for antibacterial properties. For instance, derivatives have shown significant activity against various bacterial strains, suggesting potential as antimicrobial agents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Cytotoxic Effects : Some studies have highlighted the compound's cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
  • Enzyme Interaction : As an AChE inhibitor, it likely increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against Gram-positive bacteria
Enzyme InhibitionIC50 values indicating effective AChE inhibition
CytotoxicityInduces apoptosis in cancer cell lines

Selected Research Highlights

  • Antimicrobial Evaluation : A study tested various piperazine derivatives against bacterial strains, revealing that compounds similar to this compound exhibited promising antibacterial activity with low MIC values .
  • Enzyme Inhibition Studies : Research demonstrated that derivatives with the morpholine and piperazine frameworks significantly inhibited AChE with IC50 values ranging from 0.18 μM to 40 μM, showcasing their potential for treating neurodegenerative disorders .
  • Cytotoxicity Assessment : In vitro tests on B16F10 melanoma cells indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis without significant cytotoxicity to normal cells .

Q & A

Q. What are the common synthetic routes for 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one, and how are intermediates purified?

Methodological Answer:

  • Step 1: The synthesis typically involves nucleophilic substitution between 4-bromobenzyl chloride and piperazine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
  • Step 2: Subsequent coupling of the piperazine intermediate with morpholine-4-carbonyl chloride via amide bond formation, often using coupling agents like EDCI/HOBt .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is employed. Purity is confirmed by TLC (Rf values ~0.39–0.44) and HPLC (>95% purity) .

Q. How is structural characterization of this compound performed, and what software is used for crystallographic analysis?

Methodological Answer:

  • Techniques:
    • NMR: 1H^1H- and 13C^{13}C-NMR for verifying substituent positions (e.g., δ ~7.3–7.5 ppm for aromatic protons) .
    • X-ray crystallography: Single-crystal diffraction data collected at 100 K. SHELX programs (SHELXL for refinement) are used to solve structures, with CCDC deposition .
    • Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z ~432.1) .

Advanced Research Questions

Q. How can the bioactivity of this compound be optimized for specific targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Modify the 4-bromophenyl group to assess halogen substituent effects (e.g., Cl, F) on binding affinity .
    • Replace morpholine with other heterocycles (e.g., piperidine, thiomorpholine) to alter pharmacokinetic properties .
  • Assays:
    • In vitro enzyme inhibition: IC50_{50} determination using fluorescence-based assays (e.g., human carbonic anhydrase I/II) .
    • Cellular assays: Apoptosis evasion studies via XIAP/cIAP1 antagonism, monitored by caspase-3 activation .

Q. How to design experiments to evaluate its antimicrobial activity against resistant strains?

Methodological Answer:

  • Experimental Design:
    • Test strains: Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) with clinical isolates from antibiotic-resistant collections .
    • Controls: Nitrofural (antibacterial) and Ketoconazole (antifungal) as reference compounds .
    • MIC determination: Broth microdilution (CLSI guidelines) with 24–48 hr incubation .

Q. What computational methods are used to analyze conformational flexibility of the piperazine and morpholine rings?

Methodological Answer:

  • Cremer-Pople puckering parameters: Quantify ring puckering using Cartesian coordinates from crystallographic data. For six-membered rings, amplitude (QQ) and phase angle (θ\theta) are calculated .
  • Software:
    • SHELXPRO for initial refinement .
    • Gaussian 16 for DFT-based conformational energy profiling .

Q. How to reconcile contradictions in reported synthesis yields (e.g., 41% vs. 92% for similar derivatives)?

Methodological Answer:

  • Variables to assess:
    • Reaction conditions: Temperature (reflux vs. microwave-assisted), solvent polarity, and catalyst loading .
    • Purification efficiency: Column chromatography gradient optimization vs. recrystallization .
  • Analytical validation: Cross-check purity via elemental analysis (C, H, N ±0.4% of theoretical) and 1H^1H-NMR integration .

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